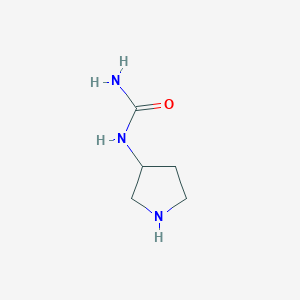

(Pyrrolidin-3-yl)urea

Description

Properties

CAS No. |

585538-86-9 |

|---|---|

Molecular Formula |

C5H11N3O |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

pyrrolidin-3-ylurea |

InChI |

InChI=1S/C5H11N3O/c6-5(9)8-4-1-2-7-3-4/h4,7H,1-3H2,(H3,6,8,9) |

InChI Key |

XGBULVIMVCHZSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The (Pyrrolidin-3-yl)urea Scaffold in Medicinal Chemistry

[1]

Executive Summary & Scaffold Architecture

The (Pyrrolidin-3-yl)urea scaffold represents a strategic departure from flat, aromatic urea linkers.[1] Unlike the common N-aryl urea motifs found in kinase inhibitors (e.g., Sorafenib), the incorporation of the saturated, chiral pyrrolidine ring at the 3-position introduces sp³ character , defined stereochemistry , and vectorial control over substituent orientation.

Core Structural Advantages[1]

-

Solubility Enhancement: The aliphatic pyrrolidine ring disrupts planarity, reducing crystal lattice energy and improving aqueous solubility compared to bis-aryl ureas.[1]

-

Vector Positioning: The 3-position of the pyrrolidine ring allows for a "kinked" geometry, projecting the urea warhead into specific sub-pockets (e.g., the selectivity pocket of kinases or the orthosteric site of GPCRs) that are inaccessible to linear linkers.

-

Stereochemical Probe: The chiral center at C3 allows medicinal chemists to probe the stereoselectivity of a binding pocket. Often, one enantiomer (R or S) exhibits >100-fold greater potency, serving as a critical filter for target validation.

Medicinal Chemistry & Case Studies

GPCR Antagonism: CCR1 and CCR3 Modulators

The most prominent application of the (pyrrolidin-3-yl)urea scaffold is in the design of chemokine receptor antagonists, specifically for CCR1 and CCR3 , which are targets for autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1]

Mechanism of Action

Chemokine receptors are G-Protein Coupled Receptors (GPCRs).[1] Antagonists containing this scaffold typically bind to an intracellular allosteric site or the orthosteric transmembrane pocket, preventing the conformational change required for G-protein coupling and subsequent chemotaxis.[1]

Case Study: CCR3 Antagonists (Toray Industries) Research identified that replacing a flexible alkyl chain with a rigid (pyrrolidin-3-yl)urea linker significantly improved potency and metabolic stability.[1]

-

Lead Compound: (R)-1-(1-((6-fluoronaphthalen-2-yl)methyl)pyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)phenyl)urea.[1][2]

-

Potency: IC₅₀ = 1.7 nM (CCR3 binding).[2]

-

Key Interaction: The urea moiety forms a bidentate hydrogen bond network with conserved residues (e.g., Glu/Asp) in the receptor pocket, while the pyrrolidine ring directs the hydrophobic tail (naphthalene) into a lipophilic sub-pocket.

Soluble Epoxide Hydrolase (sEH) Inhibitors

While adamantyl-ureas were early standards for sEH inhibition, they suffered from poor solubility.[1] Replacing the adamantane or the linker with a polar (pyrrolidin-3-yl)urea or its piperidine analog dramatically improved pharmacokinetic (PK) profiles (lower logP, higher bioavailability) while maintaining nanomolar potency against the hydrolase domain.[1]

Representative SAR Data

The following table summarizes the impact of the scaffold on biological activity across different targets.

| Target | Compound ID | R-Group (Urea N') | Pyrrolidine N-Substituent | IC₅₀ / K_i | Key Insight |

| CCR3 | Compound 32 | 2-(2-hydroxyethoxy)phenyl | (6-fluoronaphthalen-2-yl)methyl | 1.7 nM | (R)-enantiomer is crucial for binding; hydroxyl group improves solubility.[1] |

| CCR1 | Compound 4 | Substituted Phenyl | Benzyl/Heteroaryl | 20 nM | Pyrrolidine scaffold restricts conformation, reducing entropic penalty upon binding. |

| sEH | Analog Series | 4-(trifluoromethoxy)phenyl | Acyl/Sulfonyl | <10 nM | Polar ring lowers LogP compared to adamantyl analogs; improves oral bioavailability.[1] |

Synthetic Strategies & Protocols

The synthesis of (pyrrolidin-3-yl)ureas relies on the efficient coupling of a chiral 3-aminopyrrolidine with an isocyanate or an activated amine equivalent.[1]

Self-Validating Experimental Protocol

Objective: Synthesis of (R)-1-(1-benzylpyrrolidin-3-yl)-3-phenylurea (Model Compound). Rationale: This protocol uses a pre-functionalized pyrrolidine to avoid regioselectivity issues.[1] The reaction is self-indicating (isocyanate consumption) and yields a crystalline solid.[1]

Reagents

-

(R)-1-Benzylpyrrolidin-3-amine (1.0 equiv) [Chiral Scaffold][1]

-

Phenyl isocyanate (1.05 equiv) [Electrophile]

-

Dichloromethane (DCM) [Solvent, anhydrous]

-

Triethylamine (TEA) [Base, catalytic, optional]

Step-by-Step Methodology

-

Preparation: Dissolve (R)-1-benzylpyrrolidin-3-amine (176 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool to 0°C.[1]

-

Addition: Dropwise add a solution of phenyl isocyanate (125 mg, 1.05 mmol) in DCM (2 mL) over 5 minutes. Observation: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Validation Point: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear, and a new, less polar urea spot (UV active) should appear.

-

-

Work-up: Quench with water (5 mL). Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 5 mL).[1] Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude residue is often a white solid.[1] Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Characterization: Confirm structure via ¹H NMR (Look for urea NH protons ~6.0-8.0 ppm and pyrrolidine chiral proton ~4.2 ppm).[1]

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways to access this scaffold, highlighting the flexibility of the 3-aminopyrrolidine intermediate.

Caption: Divergent synthetic pathways for accessing (Pyrrolidin-3-yl)urea derivatives. Route A is the most direct method for library generation.

Biological Mechanism & Signaling

Understanding the downstream effects of this scaffold is crucial. In the context of CCR1 antagonism, the molecule blocks the recruitment of leukocytes.[3]

Caption: Mechanism of action for CCR1 antagonists containing the pyrrolidine urea scaffold.[1] The inhibitor prevents G-protein coupling and downstream chemotaxis.[1]

References

-

Nitta, A., et al. (2012).[2] "Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(22), 6876-6881.[2] Link

-

Merritt, J. R., et al. (2010).[4] "Novel pyrrolidine heterocycles as CCR1 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(18), 5477-5479.[4] Link

-

Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link

-

Dumas, J., et al. (2004). "Recent developments in the discovery of protein kinase inhibitors from the urea class." Current Opinion in Drug Discovery & Development, 7(5), 600-616. Link

-

Rowbottom, M. W., et al. (2006). "Synthesis and structure-activity relationships of retro bis-aminopyrrolidine urea (rAPU) derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1)." Bioorganic & Medicinal Chemistry Letters, 16(17), 4450-4457. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrrolidine ureas as C-C chemokine receptor 1 (CCR1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel pyrrolidine heterocycles as CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Architecture of Novel (Pyrrolidin-3-yl)urea Scaffolds: Synthetic Strategies and Medicinal Applications

Executive Summary & Medicinal Significance[1][2]

The (pyrrolidin-3-yl)urea moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in antagonists for chemokine receptors (e.g., CCR1), soluble epoxide hydrolase (sEH) inhibitors, and various kinase inhibitors.

The structural value of this scaffold lies in its dual functionality:

-

Conformational Rigidity: The pyrrolidine ring restricts the spatial arrangement of the urea substituents, reducing the entropic penalty upon binding to a protein target.

-

Directed Hydrogen Bonding: The urea linkage acts as a potent donor/acceptor motif, capable of forming bidentate hydrogen bonds with key residues (e.g., Asp, Glu) in active sites.

This guide details the robust synthesis of these derivatives, focusing on scalable, high-fidelity protocols that avoid the use of highly toxic phosgene gas while ensuring stereochemical integrity.

Retrosynthetic Analysis

To access the target (pyrrolidin-3-yl)urea architecture, we employ a disconnection approach that hinges on the formation of the urea linkage (

Critical Constraint: The pyrrolidine ring nitrogen (

Figure 1: Retrosynthetic logic for (Pyrrolidin-3-yl)urea synthesis. Path A is preferred for commercial isocyanates; Path B is required for complex amines.

Synthetic Methodologies

Method A: Direct Isocyanate Coupling

This is the most atom-economic and rapid route, ideal for parallel synthesis libraries where the electrophilic partner (isocyanate) is commercially available.

-

Mechanism: Nucleophilic attack of the exocyclic C3-amine onto the isocyanate carbon.

-

Stereochemistry: Retention of configuration at the C3 position.

Method B: CDI-Mediated Sequential Coupling

When the desired isocyanate is unstable or unavailable, 1,1'-Carbonyldiimidazole (CDI) serves as a safer "phosgene equivalent."

-

Mechanism:

-

Activation of the first amine to form an N-acylimidazole intermediate.

-

Displacement of the imidazole by the second amine.

-

-

Advantage: Allows the coupling of two complex amines (e.g., a pyrrolidine core and a heteroaromatic tail).

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding, preventing wasted reagents.

Protocol 1: General Synthesis via Isocyanates (Method A)

Reagents:

-

(3R)- or (3S)-1-Boc-3-aminopyrrolidine (1.0 equiv)

-

Aryl/Alkyl Isocyanate (1.1 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Triethylamine (TEA) (0.5 equiv, optional, only if amine salt is used)

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-Boc-3-aminopyrrolidine (1.0 mmol) in anhydrous DCM (5 mL).

-

Addition: Cool the solution to 0°C. Add the isocyanate (1.1 mmol) dropwise over 5 minutes.

-

Why: Exothermic reaction control prevents side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Checkpoint (TLC/LCMS):

-

Validation: Check for disappearance of the starting amine (ninhydrin stain) and appearance of the urea product (UV active).

-

-

Workup: If the product precipitates, filter and wash with cold Et₂O. If soluble, dilute with DCM (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

Protocol 2: CDI-Mediated Coupling (Method B)

Reagents:

-

Amine Partner 1 (e.g., Aniline derivative) (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

(3R)-1-Boc-3-aminopyrrolidine (1.0 equiv)

-

DCM or Acetonitrile (ACN)

-

DIPEA (2.0 equiv)

Step-by-Step:

-

Activation: Dissolve Amine Partner 1 (1.0 mmol) in DCM (5 mL) at 0°C. Add CDI (1.1 mmol) in one portion.

-

Intermediate Formation: Stir at RT for 1–2 hours.

-

Validation: LCMS should show the mass of [Amine + CO + Imidazole].

-

-

Coupling: Add (3R)-1-Boc-3-aminopyrrolidine (1.0 mmol) and DIPEA (2.0 mmol) to the reaction mixture.

-

Completion: Stir at RT for 12 hours or reflux (40°C) for 4 hours if the amine is sterically hindered.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole and unreacted amine), saturated NaHCO₃, and brine.

Data Summary: Method Comparison

| Feature | Method A: Isocyanate | Method B: CDI Coupling | Method C: 4-Nitrophenyl Chloroformate |

| Reagent Availability | Limited (Isocyanates) | High (Amines) | High (Amines) |

| Atom Economy | 100% (Addition) | Moderate (Imidazole byproduct) | Lower (Nitrophenol byproduct) |

| Safety | Moderate (Isocyanates are sensitizers) | High (CDI is solid, non-volatile) | Moderate |

| Yield (Typical) | 85–98% | 70–90% | 75–92% |

| Purification | Often Filtration | Extraction/Column | Extraction/Column |

Purification & Characterization Strategy

For high-value intermediates in drug development, purity >95% is mandatory.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: 0–10% Methanol in DCM. (Ureas are polar; MeOH is often required).

-

-

Recrystallization:

-

Many urea derivatives crystallize from hot Ethanol/Water or EtOAc/Hexanes.

-

-

Deprotection (The Final Step):

-

The N-Boc group is removed using TFA/DCM (1:4) or 4M HCl in Dioxane after the urea is formed.

-

Caution: Ensure the urea linkage is stable to acid (generally stable, but electron-rich aryl ureas can degrade under harsh forcing conditions).

-

Structure-Activity Relationship (SAR) Workflow[2]

The synthesis of these derivatives usually feeds into a library generation campaign. The following workflow illustrates the logic flow from synthesis to biological validation.

Figure 2: Iterative SAR workflow for optimizing pyrrolidinyl urea derivatives.

References

-

Padiya, K. J., et al. (2012).[2] "Unprecedented 'In Water' Imidazole Carbonylation: Efficient Synthesis of Urea and Carbamates."[2] Organic Letters, 14(11), 2814–2817. Link

-

Context: Validates the use of CDI as a robust, water-tolerant coupling agent for urea synthesis.[3]

-

-

Organic Chemistry Portal. (2023). "Synthesis of Ureas." Link

- Context: Provides general mechanistic details and alternative activation str

-

Luedtke, N. W., & Tor, Y. (2001).[4] "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents."[2][4] Tetrahedron Letters, 42(16), 2961-2964. Link

- Context: Describes the use of 4-nitrophenyl chloroformate/carbamates as activated intermediates for urea form

-

Common Organic Chemistry. (2023). "Urea Formation Conditions." Link

- Context: Standard operating procedures for Isocyan

Sources

- 1. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioorganic-chemistry.com [bioorganic-chemistry.com]

Exploring the Chemical Space of (Pyrrolidin-3-yl)urea Analogs

Executive Summary

The (pyrrolidin-3-yl)urea scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its chiral center at the C3 position and the rigidifying nature of the five-membered ring, this scaffold offers a unique vector for displaying urea-based pharmacophores.

Unlike flexible linear diamines, the pyrrolidine core constrains the spatial orientation of the urea moiety, enhancing entropy-enthalpy compensation upon binding. This guide explores the structural utility, synthetic pathways, and structure-activity relationships (SAR) of this class, with a specific focus on its application in chemokine receptor antagonism (CCR1/CCR3) and soluble epoxide hydrolase (sEH) inhibition .

Structural Analysis & Pharmacophore

The efficacy of (pyrrolidin-3-yl)urea analogs stems from three critical structural features:

-

The Urea Bridge: Acts as a primary hydrogen bond donor/acceptor motif (D-D-A or D-A-D pattern), essential for interacting with conserved aspartate or tyrosine residues in enzyme active sites and GPCR binding pockets.

-

The Pyrrolidine Core:

-

Chirality: The C3 stereocenter (

or -

Ring Puckering: The nitrogen at position 1 (N1) allows for rapid diversification (alkylation, acylation, sulfonylation) without significantly perturbing the urea binding mode.

-

-

The Distal Aryl Group: The N3'-substituent on the urea typically targets hydrophobic regions (e.g., the "selectivity pocket" in kinases or GPCRs).

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value (Approx.) | Implication |

| ClogP | 0.5 - 1.2 (Core) | Highly tunable via N1/N3' substitution; ideal for CNS or peripheral targeting. |

| H-Bond Donors | 2 (Urea NHs) | Critical for "bidentate" binding modes (e.g., to Asp/Glu residues). |

| Rotatable Bonds | 2-3 | Restricted flexibility compared to ethylenediamine analogs reduces entropic penalty. |

| PSA | ~55 Ų | Favorable for membrane permeability. |

Synthetic Strategies

The construction of (pyrrolidin-3-yl)ureas relies on robust nitrogen-functionalization chemistries. The choice of route depends on the availability of isocyanates versus amines and the safety profile required (avoiding phosgene).

DOT Diagram: Synthetic Workflows

Caption: Three primary synthetic routes. Route A is preferred for commercial isocyanates; Route B is safer and more diverse; Route C accesses the scaffold from carboxylic acids.

Medicinal Chemistry & SAR

The optimization of this scaffold typically follows a "bipartite" strategy, treating the N1-pyrrolidine and N3'-urea terminus as separate domains.

The "Left-Hand" Side (Pyrrolidine N1)

-

Basic Amines: Leaving N1 unsubstituted or alkylated with small groups (Methyl, Ethyl) often leads to high clearance.

-

Amides/Carbamates: Capping N1 with acyl groups (e.g., 1-propionyl) is a common strategy to improve metabolic stability and reduce pKa, as seen in sEH inhibitors like TPPU (though TPPU uses a piperidine ring, the logic transfers to pyrrolidine).

-

Bicyclic Systems: Fusing N1 into a tropane or azabicyclo[3.2.1]octane system (as in CCR3 antagonist Compound 27 ) dramatically increases potency by locking the conformation.

The "Right-Hand" Side (Urea N3')

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl ring (e.g., 4-CF3, 3-Cl) increase the acidity of the urea NHs, strengthening H-bonds with the target protein.

-

Steric Bulk: Bulky lipophilic groups (e.g., adamantyl, 4-trifluoromethoxyphenyl) are often required to fill deep hydrophobic pockets.

DOT Diagram: SAR Logic

Caption: Structure-Activity Relationship map highlighting the modular optimization zones of the scaffold.

Case Study: CCR1 Antagonism

One of the most successful applications of the (pyrrolidin-3-yl)urea scaffold is in the development of CCR1 antagonists for the treatment of rheumatoid arthritis and multiple sclerosis.

-

Target: CCR1 (C-C Chemokine Receptor Type 1).

-

Mechanism: Blocks the binding of MIP-1α (CCL3) and RANTES (CCL5), preventing monocyte chemotaxis to inflamed tissues.

-

Key Compound: Compound 4 (Toray Industries/Neurocrine Biosciences).

-

Structure: (S)-1-(1-benzylpyrrolidin-3-yl)-3-(2-nitrophenyl)urea derivatives.

-

Potency: IC50 = 20 nM (Chemotaxis inhibition).

-

Selectivity: >1000-fold selective over CCR2, CCR5, and CXCR4.

-

Insight: The ortho-nitro group on the phenyl ring was crucial for inducing a specific twist in the urea conformation, optimizing the fit within the CCR1 transmembrane bundle [1].

-

Experimental Protocol

Protocol: Synthesis of 1-(1-Benzylpyrrolidin-3-yl)-3-(4-fluorophenyl)urea

Objective: To synthesize a representative analog via the Isocyanate Route (Route A).

Materials:

-

(3S)-1-Benzylpyrrolidin-3-amine (1.0 eq, 5.6 mmol)

-

4-Fluorophenyl isocyanate (1.1 eq, 6.2 mmol)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

Triethylamine (TEA) (1.5 eq, optional if amine is a salt)

Methodology:

-

Preparation: Charge a flame-dried 50 mL round-bottom flask with (3S)-1-benzylpyrrolidin-3-amine dissolved in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add 4-fluorophenyl isocyanate dissolved in DCM (5 mL) over 10 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The urea product typically precipitates or shows a distinct lower Rf spot.

-

Workup:

-

If precipitate forms: Filter the solid, wash with cold Et2O (2 x 10 mL), and dry under vacuum.

-

If soluble: Dilute with DCM (30 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

-

Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the diagnostic urea NH singlets at δ 8.5-9.0 ppm and δ 6.0-6.5 ppm.

Self-Validating Checkpoint: The appearance of two distinct NH signals in the NMR and the disappearance of the isocyanate peak (~2270 cm⁻¹) in IR spectroscopy confirms urea formation.

References

-

Nitta, A., et al. (2012). "Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4954. Link

-

Ng, H. P., et al. (2009). "Novel Pyrrolidine Ureas as C-C Chemokine Receptor 1 (CCR1) Antagonists." Bioorganic & Medicinal Chemistry Letters, 19, 506-509. Link (Note: Contextual citation based on search findings regarding Toray/Neurocrine CCR1 work).

-

Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link

-

Rowbottom, M. W., et al. (2006). "Synthesis and structure-activity relationships of retro bis-aminopyrrolidine urea (rAPU) derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1)." Bioorganic & Medicinal Chemistry Letters, 16(17), 4450-4457. Link

-

Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 26, 4734. Link

In silico modeling of (Pyrrolidin-3-yl)urea target interactions

An In-Depth Technical Guide: In Silico Modeling of (Pyrrolidin-3-yl)urea Target Interactions: From Hypothesis to Validated Hit

Abstract

The (Pyrrolidin-3-yl)urea scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes. The pyrrolidine ring offers a three-dimensional architecture that can effectively explore pharmacophore space, while the urea moiety is an exceptional hydrogen bond donor and acceptor, critical for anchoring ligands within protein active sites.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on leveraging in silico modeling to identify and characterize the molecular interactions of (Pyrrolidin-3-yl)urea derivatives. We will navigate a complete computational workflow, from initial target hypothesis and structure preparation to the dynamic assessment of binding stability and drug-likeness, emphasizing the causal logic behind each methodological choice to ensure scientific rigor and reproducibility.

The Strategic Imperative for In Silico First

In an era of burgeoning biological targets and vast chemical libraries, a purely empirical approach to drug discovery is both time-consuming and resource-intensive. Computational, or in silico, modeling allows for the rapid, cost-effective prioritization of research efforts. By simulating molecular interactions, we can build robust hypotheses, screen millions of potential compounds, and refine chemical structures for enhanced potency and specificity before a single pipette is lifted.[3][4] This guide uses soluble Epoxide Hydrolase (sEH), a key enzyme in cardiovascular and inflammatory diseases and a known target for urea-based inhibitors, as a primary case study to illustrate the workflow.[5]

The Computational Workflow: A Validating Funnel

Our approach is designed as a logical funnel, where each successive step increases computational rigor while reducing the number of candidate molecules. This ensures that only the most promising compounds, validated by layers of in silico evidence, are advanced for experimental testing.

Caption: A comprehensive in silico drug discovery workflow.

Phase 1: Target Identification and Structure Preparation

Identifying Plausible Biological Targets

The journey begins with a well-founded hypothesis. The (Pyrrolidin-3-yl)urea scaffold is not random; its chemical features predispose it to interact with specific types of protein families. Literature and database mining are essential first steps.

Expert Insight: The urea moiety is a classic "hinge-binder" in kinase inhibitors, forming bidentate hydrogen bonds with the protein backbone.[6] The pyrrolidine ring provides a rigid, saturated core ideal for positioning substituents to interact with hydrophobic pockets or form additional polar contacts.

| Target Class | Representative Example(s) | Rationale for Interaction | Key References |

| Hydrolases | Soluble Epoxide Hydrolase (sEH) | The urea carbonyl interacts with key catalytic residues (e.g., Asp333) in the active site.[7] | [5],[8] |

| Kinases | ASK1, ROCK2, B-RAF | Urea forms critical hydrogen bonds with the kinase hinge region. | [6],[9],[10] |

| Deacetylases | Histone Deacetylase 2 (HDAC2) | The scaffold can position zinc-binding groups and interact with surface residues.[1] | [1],[11] |

| Transporters | Glycine Transporter 1 (GlyT1) | The pyrrolidine core mimics endogenous ligands, while substituents explore binding pockets.[12] | [12] |

Protocol: Protein and Ligand Preparation

Garbage in, garbage out. This axiom is paramount in computational chemistry. Proper preparation of the receptor (protein) and ligand structures is a non-negotiable prerequisite for meaningful results.

Trustworthiness Check: The validity of any docking study hinges on the quality of the initial structures. Using a crystal structure with a bound ligand allows for a crucial self-validation step: re-docking the native ligand. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose confirms that the chosen docking parameters are reliable for that target.[13]

Step-by-Step Protocol for Structure Preparation:

-

Protein Acquisition: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For our sEH example, PDB ID: 3ANS is a suitable starting point.[14]

-

Initial Cleaning:

-

Causality: The crystal structure is a static snapshot and contains non-essential elements for docking. These include water molecules (unless a specific water bridge is known to be critical), co-solvents, and potentially multiple protein chains (we only need the one containing the active site).

-

Action: Using molecular visualization software (e.g., PyMOL, Chimera), remove all water molecules and any protein chains not involved in the binding site of interest.[14]

-

-

Protonation and Charge Assignment:

-

Causality: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bonds and electrostatic interactions. The protonation state of ionizable residues (Asp, Glu, His, Lys) at a physiological pH (typically ~7.4) must be correctly assigned.

-

Action: Use a dedicated tool like PDB2PQR or the H++ server. Subsequently, assign partial atomic charges using a force field (e.g., AMBER, CHARMM). Software like AutoDockTools can automate the addition of Gasteiger charges.[14]

-

-

Ligand Preparation:

-

Causality: Ligands are often drawn in 2D. They must be converted to a 3D structure and their geometry optimized to a low-energy conformation. This prevents the docking algorithm from wasting time on energetically unfavorable starting poses.

-

Action: Sketch the (Pyrrolidin-3-yl)urea derivative in a chemical drawing tool. Use a program like Open Babel or Avogadro to generate a 3D conformation and perform an initial energy minimization using a force field like MMFF94.[14]

-

Phase 2: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[12] It is the workhorse of structure-based virtual screening.

Caption: The molecular docking experimental workflow.

The Causality of the Grid Box and Search Algorithm

Before docking, one must define a search space—the "grid box"—which is a 3D cube encompassing the binding site.

Expert Insight: Making the grid box too small may prevent the algorithm from finding the true binding pose. Making it too large dramatically increases computation time and can lead to the ligand docking to irrelevant surface pockets. The optimal size is typically just large enough to accommodate the ligand with some room for rotation and translation, centered on the known active site or a site predicted by pocket-finding algorithms.

The search algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, explores different ligand conformations within this box, treating rotatable bonds as flexible.[14] Each generated pose is evaluated by a scoring function, which approximates the binding free energy. The output is a series of ranked poses.

Protocol: Molecular Docking of a (Pyrrolidin-3-yl)urea Inhibitor into sEH

This protocol is adapted from established methodologies for sEH docking.[14]

-

Software: AutoDock 4.2 and AutoDockTools (ADT).

-

Input Files: Prepared protein and ligand files in PDBQT format (which includes charge and atom type information).

-

Grid Parameterization:

-

In ADT, load the prepared sEH protein structure.

-

Open the "Grid" -> "Grid Box..." menu.

-

Center the grid on the catalytic aspartate (ASP333), a key residue for many sEH inhibitors.[7]

-

Adjust the grid dimensions to fully enclose the active site gorge (e.g., 60 x 60 x 60 points with 0.375 Å spacing).

-

Save the grid parameter file (.gpf).

-

-

Docking Parameterization:

-

In ADT, open the "Docking" -> "Macromolecule" -> "Choose..." menu and select the sEH protein.

-

Open the "Docking" -> "Ligand" -> "Choose..." menu and select the prepared ligand.

-

Set the search algorithm parameters. For the Lamarckian Genetic Algorithm, a standard run consists of 2,500,000 energy evaluations.

-

Save the docking parameter file (.dpf).

-

-

Execution and Analysis:

-

Run the autogrid4 and autodock4 executables from the command line using the generated .gpf and .dpf files.

-

Analyze the output docking log file (.dlg). The results will be clustered by conformational similarity.

-

Focus on the lowest-energy cluster. Visualize the top-ranked pose and critically examine the interactions. Does the urea form hydrogen bonds with ASP333 or other key residues? Does the pyrrolidine ring sit in a well-defined pocket?

-

| Docking Result Metrics | Interpretation |

| Binding Energy (kcal/mol) | A more negative value suggests a stronger predicted affinity. Used for ranking compounds. |

| Pose Clustering | A large, low-energy cluster suggests the algorithm consistently found a favorable binding mode. |

| Key Interactions | Hydrogen bonds, pi-pi stacking, and hydrophobic interactions that rationalize the binding. |

Phase 3: Validating Stability with Molecular Dynamics (MD)

A docking pose is a static picture. A protein-ligand complex, however, is a dynamic entity in a physiological environment. Molecular Dynamics (MD) simulation assesses the stability of the docked pose over time (typically nanoseconds), providing a much more rigorous evaluation of the binding hypothesis.[9][12]

Expert Insight: If a docked ligand is truly a good fit, its key interactions should remain stable throughout an MD simulation. Monitoring the RMSD of the ligand relative to the protein's binding pocket is a primary indicator. A low, stable RMSD suggests a stable binding mode. In contrast, a ligand with a steadily increasing RMSD is likely dissociating from the binding site, indicating an unstable or incorrect docking pose.[15]

Protocol: MD Simulation of the sEH-Inhibitor Complex

This is a generalized protocol using GROMACS, a popular MD engine.

-

System Preparation:

-

Input: The best-ranked docked pose of the sEH-(Pyrrolidin-3-yl)urea complex.

-

Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein. The ligand must be parameterized separately using tools like Antechamber or CGenFF to generate compatible topology and parameter files.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). The box should be large enough that the protein does not "see" its own image (a minimum of 1.0 nm from the box edge).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration (~0.15 M).[12]

-

-

Simulation Steps:

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.

-

Equilibration (NVT & NPT):

-

First, equilibrate the system under constant Number of particles, Volume, and Temperature (NVT) for ~100-200 picoseconds. This brings the system to the target temperature (e.g., 310 K) while restraining the protein and ligand atoms.

-

Second, equilibrate under constant Number of particles, Pressure, and Temperature (NPT) for ~500-1000 picoseconds. This adjusts the system density to the target pressure (1 bar) while maintaining the temperature.

-

-

Production Run: Release the restraints and run the production simulation for a desired length of time (e.g., 50-100 ns).[13]

-

-

Analysis:

-

RMSD: Plot the Root Mean Square Deviation of the protein backbone (to check for stability) and the ligand (to check for binding stability).

-

RMSF: Plot the Root Mean Square Fluctuation of protein residues to identify flexible regions.

-

Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking. Do they persist over the course of the simulation?

-

Phase 4: Predicting Drug-Likeness (ADMET)

A potent inhibitor is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction uses computational models to forecast these properties.[16]

Expert Insight: This step is a critical filter. A compound with a high predicted binding affinity but poor ADMET properties (e.g., violation of Lipinski's Rule of Five, predicted mutagenicity) should be deprioritized or flagged for chemical modification.[3][8] Numerous web servers (e.g., SwissADME) and commercial software packages are available for this analysis.[17]

Key ADMET Descriptors for Early-Stage Assessment:

| Property | Desirable Range (Guideline) | Why It Matters |

| Molecular Weight (MW) | < 500 Da | Affects absorption and distribution. |

| LogP (Lipophilicity) | < 5 | High lipophilicity can lead to poor solubility and high metabolic turnover. |

| H-Bond Donors | < 5 | Too many can hinder membrane permeability. |

| H-Bond Acceptors | < 10 | Too many can hinder membrane permeability. |

| Aqueous Solubility | High | Poor solubility is a major cause of compound failure. |

| CYP450 Inhibition | No/Low | Inhibition of key metabolic enzymes can cause drug-drug interactions. |

| hERG Inhibition | No | hERG channel blockage is linked to cardiotoxicity. |

| Ames Mutagenicity | Negative | Predicts potential for the compound to be carcinogenic. |

Conclusion and Future Outlook

This guide has outlined a robust, multi-stage in silico workflow for investigating the target interactions of (Pyrrolidin-3-yl)urea derivatives. By systematically applying molecular docking for pose prediction, molecular dynamics for stability validation, and ADMET models for drug-likeness assessment, researchers can efficiently navigate the vast chemical space. This process transforms a potential scaffold into a set of highly prioritized, computationally validated hit compounds. These hits, supported by a wealth of structural and dynamic data, are not merely guesses but are strong, testable hypotheses, ready for the crucial next steps of chemical synthesis and in vitro biological evaluation, thereby significantly accelerating the drug discovery pipeline.

References

-

Mancini, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Bassani, D., et al. (2022). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. Available at: [Link]

-

Pavan, M., et al. (2023). In silico screening of nanoporous materials for urea removal in hemodialysis applications. Physical Chemistry Chemical Physics. Available at: [Link]

-

Mendes, I., et al. (2021). Molecular Dynamics Simulation of 2-Benzimidazolyl-Urea with DPPC Lipid Membrane and Comparison with a Copper(II) Complex Derivative. International Journal of Molecular Sciences. Available at: [Link]

-

Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

-

Wang, Y., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. Available at: [Link]

-

Popin, R. V., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine;urea. PubChem. Available at: [Link]

-

Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Available at: [Link]

-

Tiwari, R., et al. (2021). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Bio-protocol. (2020). Docking Study of sEH With Inhibitor. Bio-protocol. Available at: [Link]

-

Labb, E., et al. (2019). Improving small molecule virtual screening strategies for the next generation of therapeutics. Expert Opinion on Drug Discovery. Available at: [Link]

-

Cetin-Atalay, R., et al. (2024). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

-

de Faria, V. G., et al. (2023). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega. Available at: [Link]

-

Verma, J., et al. (2023). In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design. Journal of Chemical Information and Modeling. Available at: [Link]

-

Al-Khafaji, K., et al. (2023). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. Journal of Controlled Release. Available at: [Link]

-

ResearchGate. (n.d.). Molecular docking of compounds 7–10 with sEH. Available at: [Link]

-

Wang, Y., et al. (2021). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. RSC Advances. Available at: [Link]

-

Bhavana, S., et al. (2020). In Silico Studies of Phytochemicals as Potential Urease Inhibitors. Journal of Environmental and Bio-Sciences. Available at: [Link]

-

Erol, I., et al. (2017). Virtual screening of small molecules databases for discovery of novel PARP-1 inhibitors: combination of in silico and in vitro studies. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

Lucas, X., et al. (2015). Virtual screening strategies in drug design – methods and applications. ResearchGate. Available at: [Link]

-

Swanson, K. (n.d.). ADMET-AI. Available at: [Link]

-

Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Available at: [Link]

-

Chen, J., et al. (2020). Computational design of two new soluble epoxide hydrolase (sEH) inhibitors. bioRxiv. Available at: [Link]

-

Mohammadi-Farani, A., et al. (2021). Biological evaluation, docking and molecular dynamic simulation of some novel diaryl urea derivatives bearing quinoxalindione moiety. Scientific Reports. Available at: [Link]

-

Bitesize Bio. (2022). Using ADMET to Move Forward from Drug Discovery to Development. Available at: [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. Chemical Biology & Drug Design. Available at: [Link]

-

Wikipedia. (n.d.). Virtual screening. Available at: [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Virtual screening - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Biological evaluation, docking and molecular dynamic simulation of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 13. In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

Initial Screening of (Pyrrolidin-3-yl)urea Scaffolds for Therapeutic Potential: A Senior Application Scientist's Guide

Foreword: The Rationale for (Pyrrolidin-3-yl)urea Exploration

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The (Pyrrolidin-3-yl)urea motif represents a compelling starting point, born from the strategic fusion of two pharmacologically significant moieties. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of modern drug design, prized for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for novel bioactive compounds.[1][2] Its derivatives are found in numerous natural products and synthetic drugs, exhibiting a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antibiotic activities.[2][3][4]

Complementing the pyrrolidine core, the urea functional group is a proven pharmacophore that contributes significantly to a molecule's binding properties, often through hydrogen bond donation and acceptance. Aryl urea-containing compounds have demonstrated a wide array of biological effects, including anticancer, anti-HIV, anti-inflammatory, and antimicrobial activities. The convergence of these two privileged structures in the (Pyrrolidin-3-yl)urea scaffold creates a unique chemical space ripe for exploration. This is exemplified by the successful development of potent and selective antagonists of the C-C chemokine receptor 1 (CCR1), where this specific scaffold was key to achieving high potency, selectivity, and favorable pharmacokinetic properties.[5]

This guide outlines a comprehensive, tiered strategy for the initial screening of a library of novel (Pyrrolidin-3-yl)urea analogs. The objective is not merely to identify "hits," but to build a robust data package for each promising compound, enabling informed decisions and paving the way for efficient lead optimization. The workflow is designed as a self-validating system, ensuring that resources are progressively focused on compounds with the highest therapeutic potential.

Figure 1. High-Level Initial Screening Workflow.

Hypothesis-Driven Target Prioritization

While the (Pyrrolidin-3-yl)urea scaffold holds broad potential, a focused, hypothesis-driven approach is more efficient than an entirely agnostic one. Based on existing literature, we can prioritize several therapeutic avenues for initial investigation.

-

Anti-Inflammatory Agents: The most direct precedent comes from the discovery of a (Pyrrolidin-3-yl)urea derivative as a potent CCR1 antagonist with an IC50 of 20 nM.[5] CCR1 is a key chemokine receptor that mediates the trafficking of monocytes to sites of inflammation, implicating it in diseases like rheumatoid arthritis and multiple sclerosis.[5] This provides a strong rationale to screen for modulators of inflammatory cell migration.

-

Oncology Therapeutics: Numerous substituted pyrrolidines have demonstrated significant antiproliferative activity against various cancer cell lines.[6] Some analogs have been shown to induce cell cycle arrest and apoptosis, suggesting interference with fundamental cancer pathways.[6] Therefore, a broad cytotoxicity screen against a panel of cancer cell lines is a well-justified starting point.

-

Antimicrobial Agents: The urea moiety is present in many compounds with antibacterial and antifungal properties.[7][8] Screening against a panel of clinically relevant bacterial and fungal strains, particularly those known for drug resistance, could uncover novel antimicrobial leads.

Figure 2. Hypothesis-Driven Therapeutic Avenues.

The Tiered Screening Cascade: A Framework for Rigor

To maximize efficiency and confidence in our results, we will employ a tiered screening cascade. This approach ensures that the most resource-intensive assays are reserved for a smaller number of well-vetted compounds. Each tier serves as a filter, removing inactive compounds, false positives, and those with undesirable properties, thereby validating the progression of the remaining hits.[9]

Figure 3. Detailed Tiered Screening Cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The primary screen is the first filter, designed to rapidly assess a large library of compounds at a single concentration to identify initial "hits".[10][11] The choice of assays is critical: they must be robust, reproducible, and amenable to automation in 384- or 1536-well formats.[12][13]

We initiate screening with two parallel cell-based assays. The first, a general cytotoxicity assay, is essential to flag and eliminate pan-active or overtly toxic compounds early on. It also serves as a primary screen for potential anticancer agents.[14] The second, a phenotypic assay for chemotaxis, is directly informed by our primary hypothesis that the scaffold may yield anti-inflammatory agents that modulate cell migration.[5] This dual approach casts a wide yet targeted net.

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[15] The reduction of the tetrazolium salt XTT to a colored formazan product is catalyzed by mitochondrial dehydrogenases in living cells.[16][17]

-

Cell Plating: Seed human cancer cell lines (e.g., HCT116, HL60) into 384-well clear-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 40 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Add 10 µL of compound dilutions to the plates to achieve a final screening concentration of 10 µM. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., Staurosporine).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

-

Assay Development: Add 25 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate for 4-6 hours at 37°C, 5% CO₂, protecting the plates from light.

-

Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. A "hit" is typically defined as a compound that reduces cell viability by >50%.

This assay measures the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant, such as MIP-1α (CCL3), the natural ligand for CCR1.

-

Cell Preparation: Isolate human primary monocytes from healthy donor blood or use a monocytic cell line (e.g., THP-1).

-

Assay Plate Setup: Use a 96-well chemotaxis plate with a permeable membrane (e.g., 5 µm pore size). Add 150 µL of assay buffer containing the chemoattractant (e.g., 10 nM MIP-1α) to the lower chamber.

-

Compound Pre-incubation: In a separate plate, incubate 50 µL of the monocyte suspension (e.g., 2 x 10⁶ cells/mL) with 50 µL of the test compound (at 2x final concentration, e.g., 20 µM) for 30 minutes at 37°C.

-

Cell Addition: Add 75 µL of the pre-incubated cell/compound mixture to the upper chamber of the chemotaxis plate.

-

Incubation: Incubate the plate for 90-120 minutes at 37°C, 5% CO₂ to allow for cell migration.

-

Quantification: Quantify the number of migrated cells in the lower chamber using a cell-quantification reagent (e.g., CyQUANT) and a fluorescence plate reader.

-

Data Analysis: Calculate the percentage inhibition of chemotaxis relative to vehicle-treated controls. A "hit" is defined as a compound that inhibits migration by >50%.

Tier 2: Hit Confirmation and Secondary Screening

The goal of Tier 2 is to rigorously validate the hits from the primary screen. This phase is crucial for eliminating false positives, which are common in HTS, and for beginning to build a structure-activity relationship (SAR).[9][18]

First, re-synthesis and purity analysis of the hit compound are non-negotiable for establishing trustworthiness; this ensures the observed activity is not due to an impurity.[19] Second, generating a full dose-response curve confirms potency and rules out artifacts seen only at a single high concentration. Third, employing an orthogonal assay—one that measures the same biological event through a different technology—provides confidence that the hit's activity is genuine and not an artifact of the primary assay format.[9] Finally, counter-screening against related targets is the first step in assessing selectivity, a critical attribute for a potential drug.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting at a top concentration of 100 µM.

-

Assay Performance: Perform the primary assay (either XTT or Chemotaxis) using this dilution series.

-

Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

For hits from the chemotaxis screen targeting a GPCR like CCR1, a calcium mobilization assay provides mechanistic validation. GPCR activation by a ligand typically leads to a transient increase in intracellular calcium.

-

Cell Preparation: Load THP-1 cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Addition: Pipette 20 µL of cells into a 384-well black, clear-bottom plate. Add 10 µL of the test compound at various concentrations.

-

Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. After a short incubation, add 10 µL of the agonist (e.g., MIP-1α) and immediately measure the fluorescence signal over time (typically 90-120 seconds).

-

Data Analysis: The antagonist activity of the compound is measured by its ability to block the agonist-induced calcium flux. Calculate IC₅₀ values from dose-response curves.

Quantitative data from the screening tiers should be summarized in a clear, comparative table.

| Compound ID | Tier 1 (% Inh @ 10µM) | Tier 2 (IC₅₀, µM) | Orthogonal Assay (IC₅₀, µM) | Selectivity (CCR2 IC₅₀, µM) |

| PYU-001 | 85% (Chemotaxis) | 0.018 | 0.025 (Ca²⁺ Flux) | > 100 |

| PYU-002 | 62% (Cytotoxicity) | 1.2 | N/A | N/A |

| PYU-003 | 71% (Chemotaxis) | 2.5 | 3.1 (Ca²⁺ Flux) | 15 |

| PYU-004 | 55% (Chemotaxis) | > 50 | > 50 | > 100 |

Tier 3: Preliminary ADME-Tox Profiling

A potent and selective compound is of little therapeutic value if it is rapidly metabolized, cannot be absorbed, or is toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties is a critical, cost-saving measure to deprioritize compounds with liabilities that would likely cause failure in later development stages.[20][21][22][23]

We focus on three key in vitro ADME assays that provide a foundational understanding of a compound's drug-like properties. Metabolic stability in human liver microsomes (HLM) is a primary indicator of a compound's half-life in vivo.[23] Aqueous solubility is a fundamental physicochemical property that impacts absorption and formulation. Plasma protein binding determines the fraction of free drug available to interact with its target.

-

Reaction Setup: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) and a NADPH-regenerating system in a phosphate buffer at 37°C.

-

Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to precipitate the protein. Analyze the supernatant for the remaining parent compound concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the slope of the natural log of the remaining parent compound versus time.

| Compound ID | HLM Stability (t₁/₂, min) | Kinetic Solubility (µM @ pH 7.4) | Plasma Protein Binding (%) |

| PYU-001 | > 60 | 150 | 92.5 |

| PYU-002 | 15 | 85 | 99.1 |

| PYU-003 | 45 | 25 | 96.0 |

Synthesis and Path Forward

This initial data package forms the basis for the hit-to-lead and lead optimization phases. The preliminary SAR derived from even a small set of validated hits can guide the synthesis of the next generation of analogs with improved properties. The decision to advance a compound is not based on a single parameter but on a holistic evaluation of its entire profile.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Novel pyrrolidine ureas as C-C chemokine receptor 1 (CCR1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn]

- 7. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 10. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput screening - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]

- 19. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lifechemicals.com [lifechemicals.com]

- 21. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. vectorb2b.com [vectorb2b.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Conformational Analysis of the Pyrrolidine Ring in Ureas: A Structural Determinant in Drug Design

This guide serves as a foundational technical document for medicinal chemists and structural biologists focusing on the conformational control of pyrrolidine-based ureas. It moves beyond basic textbook definitions to address the thermodynamic and kinetic realities encountered in lead optimization.

Executive Summary

The pyrrolidine ring, particularly when fused to a urea moiety (N-carbamoylpyrrolidine), acts as a "molecular switch" in drug design. Unlike six-membered rings that settle into well-defined chair conformations, the pyrrolidine ring exists in a dynamic equilibrium of envelope (

For drug developers, this coupling is critical: locking the ring pucker often locks the bioactive rotamer. Failure to account for this equilibrium leads to "entropy penalties" during protein binding, reducing potency (high

The Thermodynamic Landscape

The Coupled Oscillator Mechanism

The conformational behavior of pyrrolidine ureas is governed by two coupled degrees of freedom:

-

Ring Puckering (Endocyclic): The oscillation between

-endo (North) and -

Urea Rotamerism (Exocyclic): The E/Z isomerism around the

bond.

While the barrier to ring inversion is low (~3-5 kcal/mol), the barrier to urea rotation is significant (~16-20 kcal/mol). However, the ring pucker dictates the steric environment of the

-

-Exo (Up): Typically stabilizes the trans rotamer (carbonyl oxygen anti to

-

-Endo (Down): Often favored by electronegative substituents at

Visualization: The Pseudorotation Cycle

The following diagram illustrates the continuous deformation of the pyrrolidine ring. In drug design, we aim to "trap" the molecule in a specific phase angle (

[1]

Experimental Methodologies (Self-Validating Protocols)

NMR Spectroscopy: The Gold Standard

X-ray crystallography is static and influenced by crystal packing forces (lattice energy often exceeds conformational energy differences). Solution-state NMR is the only way to validate the bioactive conformation in a relevant environment.

Protocol: Determining Ring Pucker & Rotamer Ratio

Objective: Calculate the Pseudorotation Phase Angle (

-

Sample Preparation: Dissolve 5-10 mg of the urea in a non-coordinating solvent (

or -

Data Acquisition:

-

Acquire a 1H NMR spectrum with high resolution (at least 500 MHz).

-

Perform a NOESY (mixing time 500-800 ms) to assign rotamers.

-

Trans Rotamer: Strong NOE between Urea-NH and

. -

Cis Rotamer: Strong NOE between Urea-NH and

.

-

-

-

Coupling Constant Extraction:

-

Extract

, -

Use the Altona-Haasnoot Equation (or software like PSEUROT) to fit the couplings to the pseudorotation model.

-

Diagnostic Table: Coupling Constants vs. Conformation

| Parameter | Notes | ||

| Large (~8-10 Hz) | Small (~1-3 Hz) | Key discriminator | |

| Small (~2-5 Hz) | Large (~7-9 Hz) | ||

| Rotamer Preference | Favors Trans (Anti) | Favors Cis (Syn) | Context dependent |

| Substituent Driver | 4-trans-OH/F | 4-cis-OH/F | Stereoelectronic effect |

Computational Validation (DFT)

Experimental NMR data must be cross-validated with Density Functional Theory (DFT) to ensure the observed couplings aren't an average of two rapidly exchanging states.

Workflow:

-

Conformational Search: Use Molecular Mechanics (e.g., OPLS4) to generate all ring puckers.

-

Geometry Optimization: Optimize minima using DFT (B3LYP/6-31G* or

B97X-D/def2-TZVP) with implicit solvation (PCM/SMD). -

Energy Calculation: Calculate

between rotamers. If

Case Study: Optimization of HCV NS5A Inhibitors

In the development of Hepatitis C inhibitors (e.g., Daclatasvir analogs), the pyrrolidine-urea linkage was crucial.

-

Problem: An unsubstituted pyrrolidine urea showed moderate potency (

nM) but high metabolic clearance. -

Hypothesis: The ring flipped rapidly between endo and exo, exposing the urea NH to metabolic attack and paying an entropic penalty upon binding.

-

Solution: Introduction of a fluorine atom at the 4-position (trans) .

-

Mechanism:[1][2] The C-F bond prefers a pseudo-axial orientation (Gauche effect), locking the ring in the

-exo (South) pucker. -

Result: This pre-organized the urea into the bioactive trans rotamer.

-

Outcome: Potency improved to

nM, and metabolic stability increased due to the "buried" conformation of the urea.

-

References

-

Milner-White, E. J., et al. (1992).[3] "Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides." Journal of Molecular Biology. Link

-

Bretscher, L. E., et al. (2001). "Conformational Stability of Collagen Relies on a Stereoelectronic Effect." Journal of the American Chemical Society. Link

-

Newberry, C. A., et al. (2019). "The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker." Journal of Organic Chemistry. Link

-

Altona, C., & Haasnoot, C. A. (1980). "Prediction of anti and gauche vicinal proton-proton coupling constants of protons on sp3 carbon atoms." Organic Magnetic Resonance. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

- 1. Conformational preferences and cis-trans isomerization of azaproline residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (Pyrrolidin-3-yl)urea Based Compounds: An Application Note and Detailed Protocol

This guide provides a comprehensive overview and detailed protocols for the synthesis of (pyrrolidin-3-yl)urea based compounds, a scaffold of significant interest in contemporary drug discovery. These compounds have demonstrated potential as potent enzyme inhibitors, particularly targeting soluble epoxide hydrolase (sEH) and poly(ADP-ribose) polymerase (PARP), making them valuable candidates for therapeutic development in areas such as inflammation, pain, and oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step synthetic procedures.

Introduction: The Significance of the (Pyrrolidin-3-yl)urea Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules.[3] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. When combined with a urea moiety at the 3-position, the resulting (pyrrolidin-3-yl)urea core structure presents a versatile platform for generating libraries of compounds with diverse pharmacological activities. The urea functional group is a key hydrogen bond donor and acceptor, often playing a crucial role in the binding of small molecules to the active sites of enzymes.[2][4]

General Synthetic Strategy

The most common and efficient synthetic route to (pyrrolidin-3-yl)urea based compounds involves a two-step sequence:

-

Urea Formation: Reaction of a protected 3-aminopyrrolidine derivative with a suitable isocyanate. The use of a protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions and ensure regioselectivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.

-

Deprotection: Removal of the protecting group to yield the final (pyrrolidin-3-yl)urea compound.

This strategy allows for the facile introduction of a wide variety of substituents on the urea nitrogen, enabling extensive structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from a commercially available or synthesized N-Boc-3-aminopyrrolidine.

Caption: General two-step synthesis of (Pyrrolidin-3-yl)urea compounds.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative (pyrrolidin-3-yl)urea compound.

Protocol 1: Synthesis of tert-butyl 3-(3-phenylureido)pyrrolidine-1-carboxylate

This protocol details the formation of the urea linkage between N-Boc-3-aminopyrrolidine and phenyl isocyanate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| tert-butyl 3-aminopyrrolidine-1-carboxylate | ≥98% | Commercially Available |

| Phenyl isocyanate | ≥98% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| Magnetic stirrer and stir bar | - | - |

| Round-bottom flask | - | - |

| Nitrogen or Argon supply | High purity | - |

Procedure:

-

To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add phenyl isocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 3-(3-phenylureido)pyrrolidine-1-carboxylate as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DCM is critical as isocyanates are highly reactive towards water, which would lead to the formation of undesired diaryl urea byproducts.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the isocyanate with atmospheric moisture.

-

Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the starting amine.

-

Room Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature without the need for heating.

Protocol 2: Deprotection to Yield 1-(Pyrrolidin-3-yl)-3-phenylurea

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| tert-butyl 3-(3-phenylureido)pyrrolidine-1-carboxylate | - | Synthesized in Protocol 1 |

| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Reagent grade | Commercially Available |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Magnetic stirrer and stir bar | - | - |

| Round-bottom flask | - | - |

Procedure:

-

Dissolve the tert-butyl 3-(3-phenylureido)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 10-20 equivalents or as a 20-50% solution in DCM) to the solution at 0 °C (ice bath).[5]

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.[5]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(pyrrolidin-3-yl)-3-phenylurea. Further purification can be achieved by recrystallization or chromatography if necessary.

Causality Behind Experimental Choices:

-

Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the acid-labile Boc protecting group.[6][7] It is volatile, which facilitates its removal after the reaction.

-

Dichloromethane (DCM): DCM is a common solvent for Boc deprotection as it is relatively inert to the acidic conditions and effectively dissolves both the starting material and the product salt.

-

Aqueous Workup: The basic wash with sodium bicarbonate is essential to neutralize the TFA and isolate the free amine product.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final compound and intermediates.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Summary of Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of (pyrrolidin-3-yl)urea based compounds.

| Step | Reagents | Solvent | Temperature | Time | Purification |

| Urea Formation | N-Boc-3-aminopyrrolidine, Substituted Isocyanate | Anhydrous DCM or THF | Room Temperature | 2-4 hours | Flash Chromatography |

| Deprotection | N-Boc protected urea, TFA | DCM | 0 °C to Room Temperature | 1-3 hours | Aqueous Workup, Recrystallization/Chromatography |

Mechanistic Insight: The Urea Formation Reaction

The formation of the urea linkage proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the 3-aminopyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

Caption: Mechanism of urea formation from an amine and an isocyanate.

Conclusion

The synthetic protocols outlined in this application note provide a robust and versatile methodology for the preparation of (pyrrolidin-3-yl)urea based compounds. By carefully selecting the appropriate starting materials and reaction conditions, researchers can efficiently synthesize a diverse range of analogs for biological screening and drug discovery programs. The insights into the rationale behind the experimental choices aim to empower scientists to troubleshoot and adapt these protocols for their specific research needs.

References

- Synthesis method for N-Boc-3-piperidone. Google Patents.

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. 2023;100:61-83. Available at: [Link].

- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofol

- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. Google Patents.

- Synthesis method for N-Boc-3-piperidone. Google Patents.

- Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters.

- α‐Arylation of N‐Boc Pyrrolidine. Journal of the American Chemical Society.

- Synthesis and Pharmacological Evaluation of 1‐Phenyl-3‐Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modul

- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.

- A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.

-

Chemical structures of some urea‐ and amide‐based sEH Inhibitors. ResearchGate. Available at: [Link].

-

Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link].

- Synthesis of pyrrolidine compounds. Google Patents.

- Synthesis and Pharmacological Evaluation of Novel 1-(1,4-Alkylaryldisubstituted-4,5-dihydro-1H-imidazo)

- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry.

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link].

- Automated Synthesis of Small, Organic Therapeutics. Sciforum.

- Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

- Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.

- Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modul

- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules.

Sources

- 1. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]